molecular formula C6H2F4O B3054528 2,3,4,6-Tetrafluorophenol CAS No. 60890-56-4

2,3,4,6-Tetrafluorophenol

Cat. No.: B3054528
CAS No.: 60890-56-4
M. Wt: 166.07 g/mol
InChI Key: GCKYBDRJPCSUAP-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorophenol is an organofluorine compound with the molecular formula C6H2F4O. It is a derivative of phenol where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic lithium agents, boric acid esters, and phase transfer catalysts . Reaction conditions often involve low temperatures and inert solvents to ensure the stability of intermediates.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds.

Scientific Research Applications

2,3,4,6-Tetrafluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluorophenol involves its interaction with specific molecular targets, such as enzymes in biological systems. For instance, it acts as a substrate for cytochrome P450 enzymes, which catalyze its hydroxylation . The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluorophenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. This makes it valuable in certain synthetic and research applications where other fluorinated phenols may not be as effective.

Properties

IUPAC Name

2,3,4,6-tetrafluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYBDRJPCSUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397386
Record name 2,3,4,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60890-56-4
Record name 2,3,4,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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